Dimethyl 2-bromo-5-nitroterephthalate
Description
Dimethyl 2-bromo-5-nitroterephthalate is a diester derivative of terephthalic acid, featuring bromine and nitro substituents at the 2- and 5-positions of the aromatic ring, respectively. Its structure consists of two methyl ester groups at the 1- and 4-positions of the benzene ring, a bromine atom at position 2, and a nitro group at position 5. The compound’s reactivity and applications are influenced by the electronic effects of the substituents:
- Bromine: A bulky, moderately electron-withdrawing halogen that enhances electrophilic substitution reactivity.
- Nitro group: A strong electron-withdrawing group that deactivates the aromatic ring, directing further substitutions to specific positions.
- Dimethyl esters: Increase solubility in organic solvents and serve as protecting groups for carboxylic acids in synthesis.
While direct data on its physical properties (e.g., melting point, solubility) are unavailable, inferences from structurally analogous compounds suggest moderate polarity, solid-state stability, and utility as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis .
Properties
Molecular Formula |
C10H8BrNO6 |
|---|---|
Molecular Weight |
318.08 g/mol |
IUPAC Name |
dimethyl 2-bromo-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 |
InChI Key |
GYILTWOZZTXCMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-nitroterephthalate typically involves the bromination and nitration of dimethyl terephthalate. The process can be summarized as follows:
Bromination: Dimethyl terephthalate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-bromo-5-nitroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Dimethyl 2-amino-5-nitroterephthalate.
Hydrolysis: 2-bromo-5-nitroterephthalic acid.
Scientific Research Applications
Dimethyl 2-bromo-5-nitroterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 2-bromo-5-nitroterephthalate depends on the specific application and the chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Backbone Variations
(a) Dimethyl 5-Nitroisophthalate ()
- Structural differences : Uses an isophthalate backbone (ester groups at 1- and 3-positions) instead of terephthalate (1- and 4-positions). The nitro group is at position 5.
- Meta-substitution may alter electronic effects, affecting reactivity in coupling or polymerization reactions.
(b) Methyl 2-Bromo-5-Nitrobenzoate (CAS 6942-36-5, )
- Structural differences: Monomethyl ester (single ester group) instead of dimethyl.
- Lower molecular weight may enhance volatility but reduce thermal stability .
Functional Group Variations
(a) Dimethyl 2-Bromo-5-Fluoroterephthalate (CAS 1807232-33-2, )
- Structural differences : Fluorine replaces the nitro group at position 5.
- Implications :
(b) Methyl 3-Bromo-2-Methyl-5-Nitrobenzoate (CAS 885519-05-1, )
- Structural differences : Additional methyl group at position 2; bromine at position 3.
- Altered bromine position directs electrophilic attacks to different ring positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
